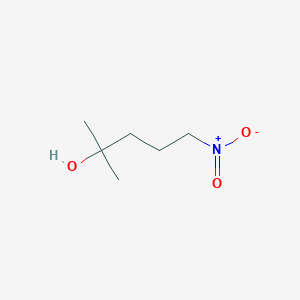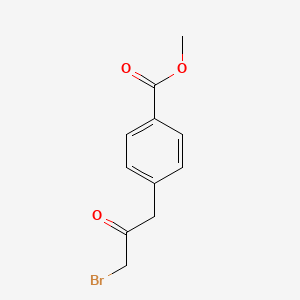
Methyl 4-(3-bromo-2-oxopropyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-bromo-2-oxopropyl)benzoate is an organic compound with the molecular formula C11H11BrO3 It is a derivative of benzoic acid, where the benzoate group is substituted with a 3-bromo-2-oxopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-bromo-2-oxopropyl)benzoate typically involves a multi-step process. One common method is the Friedel-Crafts acylation of methyl benzoate with 3-bromo-2-oxopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(3-bromo-2-oxopropyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution:
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups
Reduction: Alcohol derivatives
Oxidation: Carboxylic acids or other oxidized products
Applications De Recherche Scientifique
Methyl 4-(3-bromo-2-oxopropyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the design and synthesis of novel materials with specific properties, such as photoactive materials.
Biological Studies: The compound can be employed in studies investigating the interactions between small molecules and biological macromolecules.
Mécanisme D'action
The mechanism of action of Methyl 4-(3-bromo-2-oxopropyl)benzoate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the carbonyl group play crucial roles in these interactions, facilitating binding to the target site and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Methyl 4-(3-bromo-2-oxopropyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-bromobenzoate: Lacks the 3-bromo-2-oxopropyl group, making it less reactive in certain nucleophilic substitution reactions.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a 3-bromo-2-oxopropyl group, leading to different reactivity and applications.
Methyl 4-(2-oxopropyl)benzoate:
Propriétés
Numéro CAS |
85828-56-4 |
|---|---|
Formule moléculaire |
C11H11BrO3 |
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
methyl 4-(3-bromo-2-oxopropyl)benzoate |
InChI |
InChI=1S/C11H11BrO3/c1-15-11(14)9-4-2-8(3-5-9)6-10(13)7-12/h2-5H,6-7H2,1H3 |
Clé InChI |
MBRLJBQEQBOCOC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



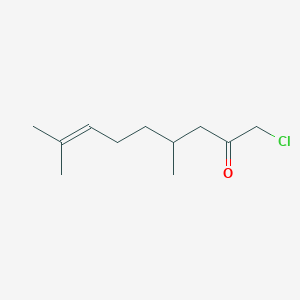



silane](/img/structure/B14429194.png)
![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)
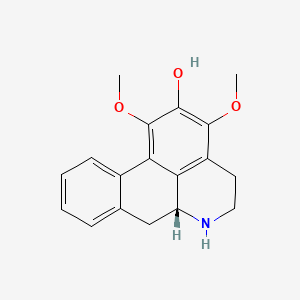

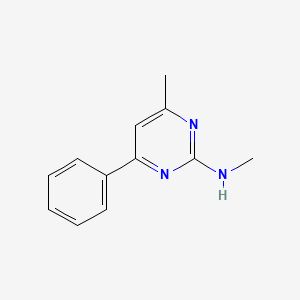


![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)
